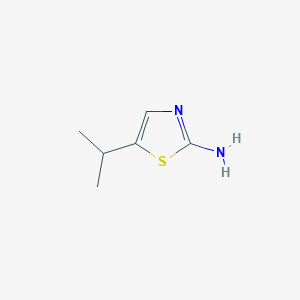
5-Isopropiltiazol-2-amina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
PL017 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar las relaciones estructura-actividad de los péptidos opioides.
Biología: PL017 se utiliza para investigar los efectos biológicos de la activación del receptor μ opioide, incluida la analgesia, la catalepsia y la hipertermia
Medicina: El compuesto se estudia por sus posibles aplicaciones terapéuticas en el manejo del dolor y otras afecciones que involucran el receptor μ opioide
Industria: Si bien se utiliza principalmente en la investigación, las ideas de PL017 sobre las interacciones del receptor opioide pueden informar el desarrollo de nuevos medicamentos analgésicos
Safety and Hazards
Direcciones Futuras
While specific future directions for 5-Isopropylthiazol-2-amine are not mentioned in the available resources, it’s worth noting that continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for similar compounds . Furthermore, the incorporation of heterocyclic moieties into various scaffolds has shown to improve the bioactive properties of the target derivatives .
Mecanismo De Acción
PL017 ejerce sus efectos uniéndose selectivamente y activando el receptor μ opioide. Esta activación conduce a una cascada de eventos de señalización intracelular, lo que resulta en efectos analgésicos. Los objetivos moleculares involucrados incluyen el receptor μ opioide y las vías asociadas del receptor acoplado a proteína G .
Análisis Bioquímico
Biochemical Properties
The nature of these interactions can vary widely depending on the specific structure and functional groups of the thiazole compound .
Cellular Effects
Thiazoles have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action for 5-Isopropylthiazol-2-amine remain to be determined.
Dosage Effects in Animal Models
The effects of 5-Isopropylthiazol-2-amine at different dosages in animal models have not been reported in the literature. Studies on related thiazole compounds suggest that the effects can vary with dosage, and that high doses may have toxic or adverse effects .
Metabolic Pathways
The metabolic pathways involving 5-Isopropylthiazol-2-amine are not well-characterized. Thiazoles can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Thiazoles can interact with various transporters or binding proteins, and can have effects on localization or accumulation .
Subcellular Localization
Thiazoles can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Métodos De Preparación
La síntesis de PL017 implica la incorporación de N-metilfenilalanina en la secuencia peptídica morficeptina. La ruta sintética típicamente incluye los siguientes pasos:
Síntesis de Péptidos: La secuencia peptídica se sintetiza utilizando técnicas de síntesis de péptidos en fase sólida (SPPS).
N-Metilación: El residuo de fenilalanina se N-metila para formar N-metilfenilalanina.
Acoplamiento: La N-metilfenilalanina se acopla con la secuencia peptídica restante para formar PL017
Análisis De Reacciones Químicas
PL017 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: PL017 puede oxidarse en condiciones específicas, lo que lleva a la formación de varios productos de oxidación.
Reducción: El compuesto puede reducirse utilizando agentes reductores comunes, lo que resulta en la formación de análogos reducidos.
Sustitución: PL017 puede sufrir reacciones de sustitución, particularmente en el residuo de N-metilfenilalanina
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Comparación Con Compuestos Similares
PL017 es único en su alta selectividad y potencia para el receptor μ opioide en comparación con otros péptidos opioides. Los compuestos similares incluyen:
DAMGO: Otro agonista selectivo del receptor μ opioide con propiedades analgésicas similares.
DALDA: Un potente agonista del receptor μ opioide con una secuencia peptídica diferente.
Morfina: Un analgésico opioide conocido con una actividad receptora más amplia
La singularidad de PL017 radica en sus modificaciones específicas, como la N-metilación de la fenilalanina, que aumenta su selectividad y potencia para el receptor μ opioide .
Propiedades
IUPAC Name |
5-propan-2-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-4(2)5-3-8-6(7)9-5/h3-4H,1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENMPXBUKLPJKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440624 | |
| Record name | 5-Isopropylthiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101080-15-3 | |
| Record name | 5-Isopropylthiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(propan-2-yl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

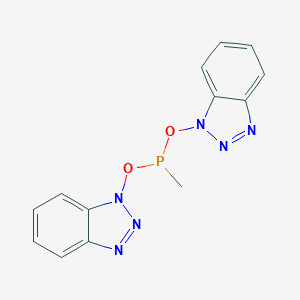
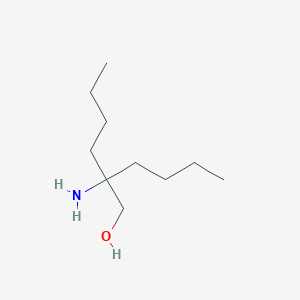
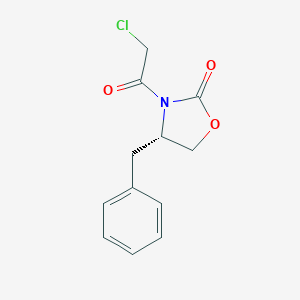
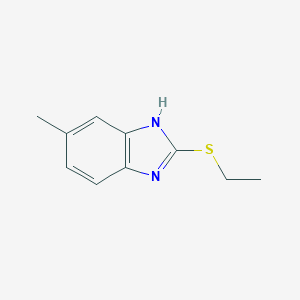
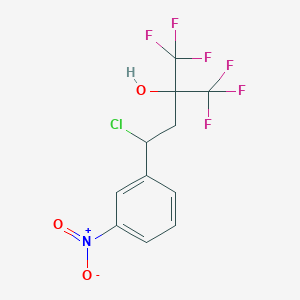
![Methyl 1-[6-(8-methoxycarbonyl-1-azoniabicyclo[2.2.2]oct-1-yl)hexyl]-1-azoniabicyclo[2.2.2]octane-8-carboxylate diiodide](/img/structure/B24549.png)
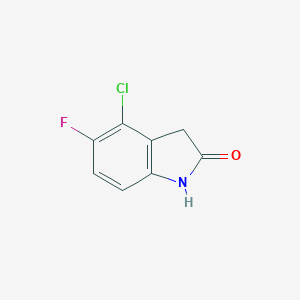
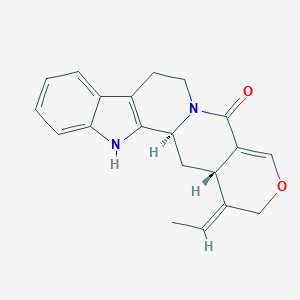
![1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B24554.png)
![Erbium tris[bis(trimethylsilyl)amide]](/img/structure/B24557.png)
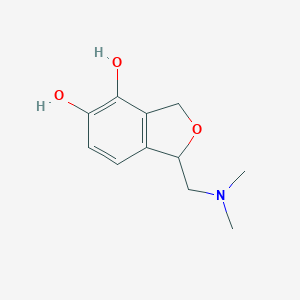
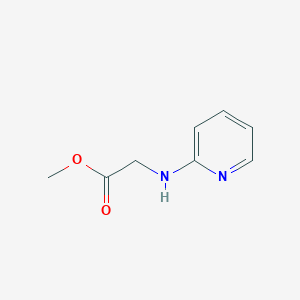
![3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid](/img/structure/B24563.png)

